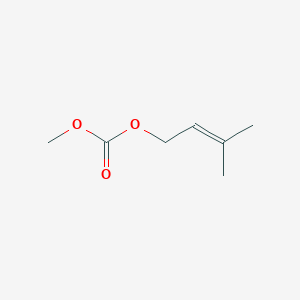
Methyl 3-methylbut-2-en-1-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methylbut-2-en-1-yl carbonate is an organic compound with the molecular formula C7H12O3 It is a carbonate ester derived from the reaction of methanol and 3-methylbut-2-en-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methylbut-2-en-1-yl carbonate can be synthesized through the reaction of methanol with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst. The reaction typically involves the use of a base such as sodium methoxide or potassium carbonate to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with immobilized catalysts can be employed to achieve high conversion rates. Additionally, the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize the production of the ester.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylbut-2-en-1-yl carbonate undergoes various chemical reactions, including:
Hydrogenation: The reduction of the double bond in the compound to form the corresponding saturated ester.
Hydrolysis: The reaction with water to produce methanol and 3-methylbut-2-en-1-ol.
Transesterification: The exchange of the ester group with another alcohol to form different carbonate esters.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are commonly used under hydrogen gas at elevated pressures and temperatures.
Hydrolysis: Acidic or basic conditions can be employed, with acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) facilitating the reaction.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are used under reflux conditions.
Major Products Formed:
Hydrogenation: The major product is the saturated ester, methyl 3-methylbutyl carbonate.
Hydrolysis: The products are methanol and 3-methylbut-2-en-1-ol.
Transesterification: The products vary depending on the alcohol used, resulting in different carbonate esters.
Scientific Research Applications
Methyl 3-methylbut-2-en-1-yl carbonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug delivery systems due to its ability to form stable esters.
Materials Science: It is utilized in the production of polymers and resins with specific properties.
Industrial Chemistry: The compound is employed as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methylbut-2-en-1-yl carbonate involves its reactivity as a carbonate ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ester functionality, which allows it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Methyl 3-methylbut-2-en-1-yl carbonate can be compared with other similar compounds such as:
Ethyl 3-methylbut-2-en-1-yl carbonate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-methylbut-2-en-1-yl acetate: An ester with an acetate group instead of a carbonate group.
3-Methylbut-2-en-1-yl 3-methylbutanoate: An ester with a different alcohol and acid component.
Uniqueness: this compound is unique due to its specific ester functionality, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
88927-34-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-methylbut-2-enyl carbonate |
InChI |
InChI=1S/C7H12O3/c1-6(2)4-5-10-7(8)9-3/h4H,5H2,1-3H3 |
InChI Key |
RMDAKUWBEVVNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















